molecular formula C9H9ClN2O6S B8382392 Ethyl-4-chloro-3-nitro-5-sulphamyl-benzoate

Ethyl-4-chloro-3-nitro-5-sulphamyl-benzoate

Cat. No.: B8382392
M. Wt: 308.70 g/mol
InChI Key: IPCJIXDKFJVVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-4-chloro-3-nitro-5-sulphamyl-benzoate is a useful research compound. Its molecular formula is C9H9ClN2O6S and its molecular weight is 308.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9ClN2O6S

Molecular Weight

308.70 g/mol

IUPAC Name

ethyl 4-chloro-3-nitro-5-sulfamoylbenzoate

InChI

InChI=1S/C9H9ClN2O6S/c1-2-18-9(13)5-3-6(12(14)15)8(10)7(4-5)19(11,16)17/h3-4H,2H2,1H3,(H2,11,16,17)

InChI Key

IPCJIXDKFJVVEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)S(=O)(=O)N)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-chloro-3-nitro-5-sulphamyl-benzoic acid (28 g) in dry ethanol (250 ml) was saturated with gaseous hydrogen chloride. The reaction mixture was allowed to ware during the inlet of the hydrogen chloride. After standing for 3 hours, the solvent was removed by evaporation in vacuo. The residue was dissolved in a mixture of diethyl ether and dilute sodium hydrogen carbonate. The organic layer was separated, washed with water and dried. The diethyl ether was distilled off, and the residue was recrystallized from dry ethanol, yielding the ethyl-4-chloro-3-nitro-5-sulphamyl-benzoate with a melting point of 154°C.
Quantity
28 g
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reactant
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250 mL
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